N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
The compound N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide features a benzofuran-oxadiazole core linked to a 4-fluorophenyl acetamide moiety.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-13-7-5-11(6-8-13)9-16(23)20-18-22-21-17(25-18)15-10-12-3-1-2-4-14(12)24-15/h1-8,10H,9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWGCHPDUPNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the fluorophenyl acetamide moiety using suitable coupling agents and conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran or fluorophenyl derivatives
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and research findings:
Key Comparative Insights
Substituent Effects on Bioactivity
- The target compound’s 4-fluorophenyl group may balance electronic effects and metabolic stability, as fluorine often increases binding affinity without excessive hydrophobicity .
- Linker Groups : Thioacetamide (5d, 8, 9) vs. acetamide (target compound) influence enzyme interactions. Sulfur-containing linkers in 5d and 8/9 facilitated tyrosinase and MMP-9 inhibition, whereas the acetamide group in the target compound may favor different target interactions .
Anticancer Potential
Compounds 8 and 9 () demonstrated that oxadiazole-thioacetamide derivatives with bulky substituents (e.g., tetrahydronaphthalenyl) inhibit MMP-9, a key protease in cancer metastasis.
Antimicrobial Activity
Chlorophenyl (2a) and methoxyphenyl (2b) analogs () showed antimicrobial activity dependent on aryl substituent electronic properties. The target compound’s 4-fluorophenyl group, being electron-withdrawing, may enhance microbial target binding compared to electron-donating groups like methoxy .
Toxicity Profiles
N-Substituted chlorophenyl derivatives () exhibited low hemolytic activity except for 6g and 6j, highlighting that substituent choice directly impacts toxicity. The fluorophenyl group in the target compound may further reduce cytotoxicity compared to chlorophenyl analogs .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzofuran Ring : Typically achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
- Formation of the Oxadiazole Ring : Synthesized via cyclization reactions with hydrazides and carboxylic acid derivatives under dehydrating conditions.
- Coupling Reactions : The final compound is formed by coupling the benzofuran and oxadiazole intermediates with a fluorobenzamide derivative using coupling agents like EDC∙HCl and HOBt.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluated related benzofuran derivatives against Agrobacterium tumefaciens and Pectobacterium carotovorum, finding no significant antibacterial activity . However, modifications to the alkyl chain or functionalization of the benzofuran ring could enhance their inhibitory effects against specific pathogens.
Antifungal Activity
In vitro studies have indicated that certain benzofuran-based compounds possess antifungal properties. For instance, modifications in structure led to enhanced activity against Fusarium oxysporum, suggesting that further functionalization could yield more potent antifungal agents .
Case Studies
Several studies provide insights into the biological effects of similar compounds:
- Anticancer Activity : A series of novel heterocycles, including those with oxadiazole rings, have shown promising anticancer activity against various cell lines such as HepG2 and MCF-7. These findings suggest that structural modifications can lead to improved therapeutic profiles .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the phenyl or benzofuran moieties can significantly impact biological activity. For example, introducing electron-withdrawing groups has been linked to enhanced antibacterial properties .
Research Findings Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
